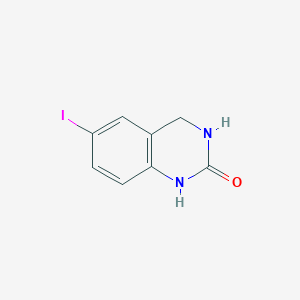

6-Iodo-3,4-dihydroquinazolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7IN2O |

|---|---|

Molecular Weight |

274.06 g/mol |

IUPAC Name |

6-iodo-3,4-dihydro-1H-quinazolin-2-one |

InChI |

InChI=1S/C8H7IN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12) |

InChI Key |

AOIHLYWABCYEML-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)I)NC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Iodo 3,4 Dihydroquinazolin 2 1h One

Retrosynthetic Disconnections and Precursor Identification for 6-Iodo-3,4-dihydroquinazolin-2(1H)-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection points are the bonds formed during the cyclization to create the heterocyclic ring.

The most logical retrosynthetic disconnection of the dihydroquinazolinone ring involves breaking the N1-C2 and the C4-N3 bonds. This leads to two principal synthetic strategies. The first and more common approach involves the cyclization of a 2-aminobenzyl derivative. Specifically, disconnection of the N1-C2 bond suggests a precursor like 2-amino-5-iodobenzylamine, which can react with a carbonyl source to close the ring. A further disconnection of the C4-N3 bond is less common for this specific ring system.

A more practical retrosynthetic approach for the 3,4-dihydroquinazolin-2(1H)-one core involves the disconnection of the N1-C2 and C4a-N1 bonds, which points towards precursors such as 2-amino-5-iodobenzamide (B1582221) or 5-iodoanthranilic acid. These precursors already contain the necessary aromatic amine and a functional group at the ortho position, primed for cyclization.

Based on these disconnections, the key precursors for the synthesis of this compound are identified as:

5-Iodoanthranilic acid: This is a crucial starting material where the iodine atom is already in the desired position on the benzene (B151609) ring.

2-Amino-5-iodobenzamide: This precursor is readily derived from 5-iodoanthranilic acid and is a direct precursor for several cyclization strategies.

2-Amino-5-iodobenzonitrile: This can be a precursor to 2-amino-5-iodobenzamide.

The synthesis of these precursors often starts with the iodination of anthranilic acid itself. For instance, a common method involves the direct iodination of anthranilic acid using reagents like hydrogen peroxide and an iodine source to yield 5-iodoanthranilic acid. ucl.ac.uk

Classical Cyclization Strategies for Dihydroquinazolin-2(1H)-one Ring Formation

The formation of the dihydroquinazolin-2(1H)-one ring is typically achieved through cyclization reactions of ortho-substituted anilines. These methods are well-established and can be adapted for the synthesis of the 6-iodo derivative using the precursors identified above.

N-Acyl-2-aminobenzamide Cyclocondensation Approaches

This strategy involves the intramolecular cyclization of an N-acyl-2-aminobenzamide derivative. The synthesis of a related compound, 6-iodo-2-methylquinazolin-4(3H)-one, provides a relevant example of this approach. In this synthesis, 5-iodoanthranilic acid is first acylated with acetic anhydride (B1165640) to form 2-acetamido-5-iodobenzoic acid. ucl.ac.uk This intermediate is then reacted with an amine in the presence of a dehydrating agent like phosphorus trichloride (B1173362) to yield the quinazolinone derivative. ucl.ac.uk

A similar strategy can be envisioned for this compound, where 2-amino-5-iodobenzamide would be the key intermediate. The cyclization could be induced by reaction with a suitable one-carbon synthon, such as formaldehyde (B43269) or its equivalents, which would lead to the formation of the dihydroquinazolinone ring.

| Starting Material | Reagents | Intermediate | Product | Reference |

| 5-Iodoanthranilic acid | Acetic anhydride | 2-Acetamido-5-iodobenzoic acid | 6-Iodo-2-methylquinazolin-4(3H)-one | ucl.ac.uk |

| 2-Aminobenzamide (B116534) | Aldehydes/Ketones | - | 2,3-Dihydroquinazolin-4(1H)-ones | rsc.org |

Isocyanate-Mediated Annulation Reactions

Isocyanates are versatile reagents for the synthesis of heterocyclic compounds, including dihydroquinazolinones. A general and metal-free methodology for the synthesis of 3,4-dihydroquinazolin-2(1H)-ones relies on a formal [4+2] cycloaddition of in situ formed aza-ortho-quinone methides and isocyanates, leading to a wide variety of these compounds in high yields. researchgate.net This approach offers a convergent and efficient route to the desired scaffold.

In the context of synthesizing this compound, this would involve the reaction of a suitable 2-amino-5-iodobenzyl derivative with an isocyanate. The reaction of isocyanates with amines to form ureas is a well-established transformation that can be applied to the synthesis of cyclic urea (B33335) derivatives like dihydroquinazolinones. nih.gov

| Reactant A | Reactant B | Reaction Type | Product | Reference |

| In situ formed aza-ortho-quinone methide | Isocyanate | Formal [4+2] Cycloaddition | 3,4-Dihydroquinazolin-2(1H)-one | researchgate.net |

| Amine | Isocyanate | Nucleophilic Addition | Urea | nih.gov |

Directed Iodination Protocols for C6-Functionalization

An alternative approach to the synthesis of this compound is the direct iodination of the pre-formed 3,4-dihydroquinazolin-2(1H)-one ring system. This requires regioselective functionalization at the C6 position.

Electrophilic Iodination Techniques

Electrophilic iodination is a common method for introducing an iodine atom onto an aromatic ring. The success of this strategy depends on the reactivity of the dihydroquinazolinone ring towards electrophilic substitution. The presence of the electron-donating amino groups in the ring system should activate the benzene ring towards electrophilic attack.

Common electrophilic iodinating reagents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The choice of reagent and reaction conditions can influence the regioselectivity and yield of the reaction. For instance, the direct iodination of 3-amino-2-methylquinazolin-4(3H)-one to its 6-iodo derivative has been successfully achieved using iodine monochloride in acetic acid. semanticscholar.org This suggests that a similar approach could be viable for the direct iodination of 3,4-dihydroquinazolin-2(1H)-one. The use of molecular iodine, often in the presence of an oxidizing agent, is another common method for the iodination of aromatic compounds. organic-chemistry.orgmdpi.com

| Substrate | Iodinating Reagent | Solvent | Product | Reference |

| 3-Amino-2-methylquinazolin-4(3H)-one | Iodine monochloride | Acetic acid | 6-Iodo-3-amino-2-methylquinazolin-4(3H)-one | semanticscholar.org |

| Aromatic compounds | N-Iodosuccinimide | Various | Iodo-aromatic compounds | acsgcipr.org |

| Aromatic compounds | Iodine | Various | Iodo-aromatic compounds | organic-chemistry.orgmdpi.com |

Halogen Exchange Reactions for C6-Iodination

Halogen exchange reactions, particularly the conversion of aryl bromides or chlorides to aryl iodides, provide another synthetic route. This method is advantageous if the corresponding 6-bromo- or 6-chloro-3,4-dihydroquinazolin-2(1H)-one is more readily accessible.

Metal-catalyzed halogen exchange reactions are well-established for aryl halides. ucl.ac.uk Copper- and nickel-based catalysts are commonly employed for this transformation. nih.govfrontiersin.org The Finkelstein reaction, traditionally used for alkyl halides, has been adapted for aromatic systems, often requiring transition metal catalysis. For example, aryl bromides can be converted to their corresponding iodides using sodium iodide in the presence of a copper(I) catalyst. nih.govfrontiersin.org This method could be applied to a 6-bromo-3,4-dihydroquinazolin-2(1H)-one precursor to furnish the desired 6-iodo derivative.

| Starting Material | Reagents | Catalyst | Product | Reference |

| Aryl Bromide | Sodium Iodide | Copper(I) Iodide | Aryl Iodide | nih.govfrontiersin.org |

| Aryl Halide | Organolithium Reagent | - | Lithiated Arene | wikipedia.org |

Synthesis of 6 Iodo 3,4 Dihydroquinazolin 2 1h One

A direct and specific synthesis for 6-Iodo-3,4-dihydroquinazolin-2(1H)-one is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of the dihydroquinazolin-2(1H)-one scaffold and the iodination of aromatic rings.

A potential synthetic approach could involve a two-step process:

Synthesis of the Dihydroquinazolin-2(1H)-one Core: This could be achieved through the cyclocondensation of a suitably substituted 2-aminobenzamide (B116534) with a source of a carbonyl group, such as urea (B33335) or a phosgene (B1210022) equivalent.

Iodination of the Aromatic Ring: The subsequent step would involve the regioselective iodination of the dihydroquinazolin-2(1H)-one at the 6-position. This could be accomplished using an electrophilic iodinating agent, such as iodine monochloride or N-iodosuccinimide, under appropriate reaction conditions. The directing effects of the substituents on the aromatic ring would be crucial for achieving the desired regioselectivity.

For instance, the synthesis of the related compound, 6-iodo-3-amino-2-methylquinazolin-4(3H)-one, was achieved by treating 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride in acetic acid. semanticscholar.org This suggests that direct iodination of the pre-formed quinazolinone ring system is a viable strategy.

Spectroscopic and Structural Elucidation Methodologies for 6 Iodo 3,4 Dihydroquinazolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy would be utilized to identify the number of unique proton environments, their integration (ratio), and their coupling patterns (splitting), which reveals adjacent proton relationships. For 6-Iodo-3,4-dihydroquinazolin-2(1H)-one, specific chemical shifts (δ) would be expected for the aromatic protons on the iodinated benzene (B151609) ring, the methylene (B1212753) (-CH₂-) protons at the C4 position, and the two amine (-NH-) protons. The iodine atom's electron-withdrawing nature would influence the chemical shifts of the nearby aromatic protons.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Distinct signals would be anticipated for the carbonyl carbon (C2), the carbon bearing the iodine (C6), the other aromatic carbons, and the methylene carbon (C4).

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is not available from experimental sources and would require theoretical prediction or experimental determination.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH | Data not available | ||

| Aromatic CH | Data not available | ||

| Aromatic CH | Data not available | ||

| N(1)H | Data not available | ||

| N(3)H | Data not available |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is not available from experimental sources and would require theoretical prediction or experimental determination.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C2) | Data not available |

| C4 | Data not available |

| C4a | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

| C8 | Data not available |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are essential.

Correlation SpectroscopY (COSY) would establish ¹H-¹H coupling correlations, for instance, between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) would reveal one-bond correlations between protons and the carbons they are directly attached to (e.g., the C4 methylene protons and the C4 carbon).

No published studies detailing the use of 2D NMR for the structural confirmation of this compound could be located.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and providing clues to the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the parent ion of this compound. This highly accurate mass measurement allows for the determination of its elemental composition, confirming the molecular formula C₈H₇IN₂O. The presence of iodine would be readily identifiable due to its monoisotopic nature at a mass of approximately 126.9 u. Specific HRMS data for this compound is not documented in available scientific reports.

GC-MS and LC-MS are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are used to identify and quantify compounds in a mixture. The choice between GC-MS and LC-MS would depend on the volatility and thermal stability of this compound. Given its structure, LC-MS would likely be the more suitable technique for its analysis in complex matrices. However, no specific applications of GC-MS or LC-MS for the analysis of this particular compound have been reported.

Interactive Table 3: Mass Spectrometry Data for this compound (Note: Experimental data is not available.)

| Technique | Ionization Mode | [M+H]⁺ Calculated | [M+H]⁺ Observed | Major Fragmentation Ions (m/z) |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the two amine groups, typically in the region of 3200-3400 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic (CH₂) protons, usually between 2850-3100 cm⁻¹.

A strong C=O stretching vibration for the carbonyl group of the cyclic urea (B33335) (lactam) structure, expected around 1650-1700 cm⁻¹.

C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations .

A C-I stretching vibration , which would appear in the far-infrared region (typically below 600 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. As with other spectroscopic data, experimentally obtained IR and Raman spectra for this compound are not available in the reviewed literature.

Interactive Table 4: Characteristic IR Absorption Bands for this compound (Note: Based on typical functional group frequencies; no experimental spectrum is available.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide/Amine) | Stretch | ~3200-3400 |

| C-H (Aromatic) | Stretch | ~3000-3100 |

| C-H (Aliphatic) | Stretch | ~2850-2960 |

| C=O (Amide) | Stretch | ~1650-1700 |

| C=C (Aromatic) | Stretch | ~1450-1600 |

Based on a thorough review of the available scientific literature, crystallographic data for the specific compound this compound is not publicly available. While studies have been conducted on the crystal structures of related derivatives, such as 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)ethanesulfonyl fluoride, no published X-ray crystallography findings were identified for this compound itself. Therefore, a detailed analysis of its solid-state molecular architecture and conformation based on this methodology cannot be provided at this time.

Computational and Theoretical Investigations of 6 Iodo 3,4 Dihydroquinazolin 2 1h One

Molecular Dynamics (MD) Simulations in Scaffold Contexts (e.g., solvation effects on conformational preferences)

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the context of the 6-Iodo-3,4-dihydroquinazolin-2(1H)-one scaffold, MD simulations can provide valuable insights into how the surrounding solvent environment influences its three-dimensional structure and conformational preferences. While specific MD simulation studies focusing solely on the solvation effects of this compound are not extensively documented in publicly available literature, the principles of this methodology and related studies on the broader quinazolinone class of compounds offer a framework for understanding its potential behavior.

The conformational flexibility of a molecule like this compound is crucial for its interactions with biological targets. The presence of different solvents can stabilize or destabilize various conformations by interacting with the solute's functional groups through hydrogen bonding, electrostatic interactions, and van der Waals forces.

One of the key conformational aspects of the quinazolinone ring system that can be influenced by the solvent is the lactam-lactim tautomerism. nih.gov In polar solvents, the lactam form is generally more stable, while the lactim form may be more prevalent in non-polar environments. nih.gov This solvent-dependent equilibrium highlights the significant role of the surrounding medium in determining the structural properties of the quinazolinone scaffold. nih.gov

MD simulations can model these interactions by explicitly representing solvent molecules around the solute or by using implicit solvation models that approximate the solvent as a continuous medium. wikipedia.org These simulations can track the trajectory of each atom over time, revealing the preferred conformations of the molecule in a given solvent and the energetic landscape of its conformational changes.

For a substituted dihydroquinazolinone such as this compound, the nature of the solvent is expected to influence the orientation of the iodine atom and the puckering of the dihydro part of the ring system. The table below outlines the theoretical effects of different solvent types on the conformational preferences of a molecule with the structural features of this compound.

| Solvent Type | Potential Interactions with this compound | Expected Influence on Conformational Preferences |

| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding with the amide protons and carbonyl oxygen. Dipole-dipole interactions. | Stabilization of conformations that expose the amide group to the solvent, potentially influencing the lactam-lactim equilibrium to favor the lactam form. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Strong dipole-dipole interactions with the polar functional groups of the molecule. | May favor conformations with a large overall dipole moment. |

| Non-polar (e.g., Hexane, Toluene) | Primarily van der Waals interactions. | May favor more compact conformations to minimize the disruption of the solvent structure. Intramolecular hydrogen bonding may be more prevalent. |

It is important to note that while these are general principles, the specific conformational behavior of this compound would need to be investigated through dedicated MD simulation studies. Such studies would provide detailed, quantitative insights into the free energy differences between various conformational states in different solvents, the kinetics of conformational transitions, and the specific solute-solvent interactions that govern these preferences. The insights gained from such computational investigations are invaluable for understanding the fundamental molecular properties of this compound and for guiding the design of future derivatives with specific conformational requirements for biological activity.

Role of 6 Iodo 3,4 Dihydroquinazolin 2 1h One As a Synthetic Intermediate and Building Block

Applications in Diversity-Oriented Synthesis (DOS) for Scaffold Diversification

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the creation of structurally diverse small molecules, which can be screened for a wide range of biological activities. The 6-iodo-3,4-dihydroquinazolin-2(1H)-one scaffold is exceptionally well-suited for DOS due to the reactivity of the carbon-iodine bond. This bond serves as a key functional group for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Key reactions that enable the diversification of the 6-iodo scaffold include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 6-position of the quinazolinone core and a wide variety of aryl or vinyl boronic acids or esters. This method has been successfully employed to synthesize novel 6-aryl-2-styrylquinazolin-4(3H)-ones, significantly expanding the chemical space of this class of compounds.

Sonogashira Coupling: This powerful reaction facilitates the formation of a carbon-carbon bond between the 6-iodo position and a terminal alkyne. This introduces a linear alkyne moiety, which can be a key structural element in biologically active molecules or can be further elaborated.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 6-position. This is a crucial tool for generating libraries of N-aryl quinazolinone derivatives.

The ability to employ these and other cross-coupling reactions makes this compound a cornerstone for generating libraries of compounds with diverse appendages at the 6-position, thereby creating a multitude of new molecular scaffolds for biological screening.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

| Reaction | Coupling Partner | Bond Formed | Significance in DOS |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C | Introduction of diverse aromatic and olefinic groups. |

| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Incorporation of linear alkyne functionalities. |

| Buchwald-Hartwig | Primary/Secondary Amine | C-N | Access to a wide array of N-aryl derivatives. |

Precursor for the Synthesis of Complex Chemical Libraries

The strategic importance of this compound extends to its role as a precursor for the synthesis of complex chemical libraries. The reactivity of the C-I bond allows for sequential and one-pot multi-component reactions, enabling the rapid assembly of intricate molecular architectures. For instance, the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds allows for selective, sequential cross-coupling reactions on poly-halogenated quinazolinone scaffolds.

This selectivity is a key advantage in the construction of libraries where different functionalities are desired at various positions on the aromatic ring. By starting with a 6-iodo-substituted precursor, chemists can selectively introduce a substituent at the 6-position via a Suzuki or Sonogashira coupling, and then perform a different transformation at another less reactive halogenated site. This stepwise approach provides precise control over the final structure of the library members.

Research has demonstrated the synthesis of novel series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, which serve as a testament to the utility of this precursor. researchgate.net These iodinated compounds are described as stable, non-toxic, and relatively easy to obtain, making them an excellent starting point for the synthesis of diverse analogues with potential biological activities. researchgate.net

Integration into Multi-Step Total Syntheses of Advanced Organic Molecules

The this compound scaffold and its derivatives are not only valuable for creating libraries of small molecules but also serve as key intermediates in the total synthesis of complex, biologically active natural products. The quinazolinone core is a recurring motif in a variety of alkaloids, and the ability to functionalize this core via the 6-iodo group is a powerful tool in a synthetic chemist's arsenal.

A notable example is in the synthesis of pyridoquinazolinone alkaloids. nih.gov While not always starting from the specific this compound, the synthetic strategies often involve a halogenated quinazolinone intermediate that is later elaborated into the final natural product. For instance, in the total synthesis of Luotonin A, a potent topoisomerase I inhibitor, synthetic approaches have utilized functionalized quinazolinone precursors to construct the complex pentacyclic ring system. acs.orgrsc.orgdatapdf.comnih.gov The presence of a halogen, such as iodine, on the quinazolinone ring would provide a convenient handle for late-stage functionalization to create analogues of the natural product.

Similarly, the synthesis of other quinazolinone-containing natural products like Vasicinone, which exhibits bronchodilatory and uterotonic activities, can be envisioned to benefit from a 6-iodo-substituted precursor for the generation of novel derivatives with potentially enhanced or modified biological profiles. scribd.comresearchgate.net

Development of Chemical Tools and Research Probes through Derivatization of the 6-Iodo Scaffold

The derivatization of the this compound scaffold has proven to be a fruitful strategy for the development of sophisticated chemical tools and research probes. These tools are instrumental in studying biological processes and identifying new therapeutic targets.

Fluorescent Probes:

A significant application of functionalized quinazolinones is in the creation of fluorescent probes for biological imaging. nih.gov By attaching a fluorophore to the quinazolinone scaffold, often through the versatile 6-position, researchers can create molecules that bind to specific biological targets and allow for their visualization within cells. For example, quinazoline-based small-molecule fluorescent probes have been designed and synthesized to target α1-Adrenergic Receptors (α1-ARs), which are important members of the G protein-coupled receptor family. nih.gov These probes consist of a quinazoline (B50416) pharmacophore for receptor recognition and a fluorophore for visualization, demonstrating the utility of this scaffold in creating tools for molecular pharmacology. nih.gov Other research has focused on developing quinazolinone-based fluorescent dyes that are sensitive to their environment, allowing for the imaging of cellular polarity and viscosity. nih.govnih.gov

Activity-Based Protein Profiling (ABPP):

The quinazoline scaffold has also been utilized in activity-based protein profiling (ABPP), a powerful chemoproteomic technology for identifying new protein targets of small molecules. By incorporating a reactive group onto the quinazoline core, researchers can create probes that covalently bind to their protein targets, allowing for their subsequent identification and characterization. nih.gov An acrylamide-functionalized quinazoline derivative was recently used in an ABPP study to identify β-ketoacyl-ACP-synthase II (FabF) as a novel target in bacteria, highlighting the potential of these derivatives in expediting bactericide discovery. nih.gov

Other Research Probes:

The 6-iodo position provides a convenient point of attachment for other functionalities, such as biotin (B1667282) for affinity purification of target proteins or photoaffinity labels for identifying binding partners. While specific examples starting directly from this compound are emerging, the chemical principles for these applications are well-established, positioning this scaffold as a valuable starting point for the development of a wide range of chemical biology tools.

Future Directions and Emerging Research Avenues for 6 Iodo 3,4 Dihydroquinazolin 2 1h One Research

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 6-Iodo-3,4-dihydroquinazolin-2(1H)-one and its derivatives is expected to be dominated by green and sustainable practices. A significant trend is the move away from hazardous solvents and reagents towards more environmentally friendly alternatives. frontiersin.orgacs.org Research is focusing on the development of novel catalytic systems, particularly those that are recoverable and reusable, to enhance efficiency and reduce waste. frontiersin.orgbohrium.com

One promising approach is the use of magnetically recoverable palladium catalysts, which have shown high yields (82-98%) in the synthesis of quinazolinones. frontiersin.orgbohrium.com These catalysts, supported on materials like zinc ferrite (B1171679) magnetic nanoparticles, offer the advantage of easy separation from the reaction mixture using an external magnet, allowing for multiple reaction cycles with minimal loss of activity. bohrium.com This not only makes the process more economical but also significantly reduces the environmental footprint. frontiersin.orgbohrium.com

Furthermore, the principles of green chemistry are being integrated through the use of eco-friendly solvent systems like polyethylene (B3416737) glycol (PEG)/water and the adoption of multicomponent reactions (MCRs). frontiersin.orgbohrium.com MCRs are highly efficient as they combine multiple starting materials in a single step, leading to high atom economy and reduced waste. bohrium.com Other sustainable methods being explored include the use of deep eutectic solvents and microwave-assisted synthesis, which can lead to moderate to excellent yields while adhering to green chemistry principles. tandfonline.com The use of earth-abundant first-row transition metals as catalysts is also gaining traction as a sustainable alternative to precious metal catalysts. researchgate.net

Advanced Computational Predictions of Reactivity and Selectivity

Computational chemistry is set to play a pivotal role in predicting the reactivity and selectivity of this compound. Quantum chemical calculations can provide valuable insights into the electronic structure and potential reaction pathways of the molecule. mdpi.com These theoretical studies can help in understanding the mechanism of reactions and in designing more efficient synthetic routes.

For instance, computational models can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of derivatization strategies. By simulating reaction intermediates and transition states, researchers can anticipate the formation of specific products and byproducts, thereby optimizing reaction conditions to favor the desired outcome. While specific computational studies on this compound are still emerging, the application of these methods to the broader class of quinazolinones has shown promise in elucidating reaction mechanisms. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

Machine learning models can be trained on existing reaction data to predict the optimal conditions, such as catalyst, solvent, and temperature, for a given transformation. nih.gov This data-driven approach can significantly accelerate the process of reaction optimization. nih.gov Furthermore, AI can be used in retrosynthetic analysis to identify potential starting materials and reaction sequences for the synthesis of complex derivatives of this compound. The combination of generative AI with automated synthesis platforms presents an exciting frontier for the de novo design and rapid synthesis of novel drug candidates based on this scaffold. researchgate.net

High-Throughput Experimentation (HTE) in Derivatization Strategy Optimization

High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery and optimization of new chemical reactions and derivatization strategies. acs.org By running a large number of experiments in parallel on a small scale, HTE allows for the rapid screening of a wide range of reaction parameters. acs.org

Q & A

Q. What are the key structural features and characterization methods for 6-Iodo-3,4-dihydroquinazolin-2(1H)-one?

The compound has a molecular formula of (MW: 272.04) and features a dihydroquinazolinone scaffold with an iodine substituent at position 6. Key characterization methods include:

- NMR : Signals for aromatic protons (e.g., δ 6.5–8.0 ppm) and methylene/methine groups (δ 4.0–5.0 ppm) confirm the scaffold and substituents .

- LC/MS and HRMS : Used to verify molecular ion peaks and purity, with fragmentation patterns aiding structural elucidation .

- X-ray crystallography : Co-crystal structures (e.g., with tubulin) provide atomic-level resolution of binding interactions .

Q. What synthetic routes are commonly employed for this compound and its derivatives?

Synthesis typically involves:

- Hydrogenation : Pd/C-catalyzed hydrogenation of precursor quinazolinones under mild conditions (e.g., methanol, 65°C for 0.5–18 hours) .

- Substitution reactions : Iodine introduction via electrophilic aromatic substitution or metal-catalyzed cross-coupling .

- Purification : Recrystallization (ethanol/ethyl acetate) or column chromatography (silica gel, petroleum ether/ethyl acetate) .

Advanced Research Questions

Q. How does substitution at the C6 position influence MAO-B inhibition potency and selectivity?

- Structure-Activity Relationship (SAR) : Cinnamoyl or cinnamylidene substituents at C6 enhance MAO-B inhibition. For example, compound 6c (IC = 0.269 µM) shows ~10-fold greater potency than benzoyl analogs due to extended conjugation and hydrophobic interactions with the MAO-B active site .

- Selectivity : C6-substituted derivatives (e.g., 6b , 6g ) exhibit dual MAO-A/MAO-B inhibition, while N1-substituted analogs lack MAO-B activity entirely .

Q. What methodologies are used to assess MAO inhibition kinetics and reversibility?

- Enzyme assays : Recombinant human MAO-A/MAO-B are incubated with kynuramine (50 µM), and 4-hydroxyquinoline production is quantified via fluorescence () .

- Reversibility testing : Pre-incubation of inhibitors with enzymes, followed by dialysis, confirms reversibility if activity is restored. 6-Iodo derivatives are reversible inhibitors, reducing tyramine-related risks .

Q. Are there contradictions in reported biological activities of quinazolinone derivatives?

- MAO Isoform Specificity : While most C6-substituted derivatives are MAO-B-selective (e.g., 6c ), N1-substituted analogs (e.g., 7a–e ) weakly inhibit MAO-A (IC > 7.43 µM). However, no N1 derivatives inhibit MAO-B, even at 100 µM .

- Antitubulin Activity : Some derivatives (e.g., 6i , 6j ) show antiproliferative effects via tubulin binding, but structural analogs with iodine substituents lack published co-crystal data, creating gaps in mechanism validation .

Q. How does this compound interact with tubulin in anticancer studies?

- Binding mode : Co-crystal structures reveal that non-iodinated analogs (e.g., 6i ) occupy the colchicine-binding site, disrupting microtubule assembly. Iodine’s bulky electronegative group may sterically hinder binding, requiring optimization of substituent size .

- Antiproliferative assays : IC values are determined via MTT assays in cancer cell lines (e.g., MCF-7), with SAR highlighting the importance of methoxy and hydroxy groups over iodine for activity .

Methodological Considerations

- Data Interpretation : Discrepancies in IC values between studies may arise from assay conditions (e.g., enzyme source, substrate concentration). Normalize data using reference inhibitors (e.g., toloxatone for MAO-A) .

- Synthetic Challenges : Iodine’s sensitivity to light/heat necessitates inert reaction conditions (argon atmosphere, amber glassware) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.